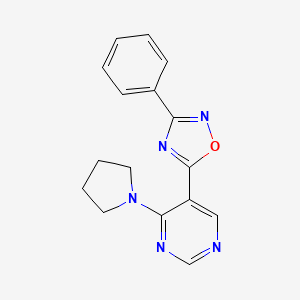

3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Description

3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a phenyl group at position 3 and a pyrimidine ring substituted with a pyrrolidine moiety at position 3. This compound belongs to the broader class of pyrimidinyl oxadiazoles, which are recognized for their structural versatility and biological relevance in medicinal chemistry and pesticide development . Its synthesis typically involves multi-component cycloaddition strategies, as described in recent methodologies for 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles .

Properties

IUPAC Name |

3-phenyl-5-(4-pyrrolidin-1-ylpyrimidin-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-2-6-12(7-3-1)14-19-16(22-20-14)13-10-17-11-18-15(13)21-8-4-5-9-21/h1-3,6-7,10-11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVMUNRQXOUHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Antimycobacterial Activity

The triazole-containing analogue (3-phenyl-5-(1-phenyl-triazol-4-yl)-1,2,4-oxadiazole) exhibits potent activity against Mycobacterium tuberculosis (MIC: 2–20 mg/L) by dual-targeting leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS) . SAR studies reveal that substituents like Cl , OCH3 , or CH3 on the phenyl ring enhance inhibitory activity, while unsubstituted phenyl groups reduce potency .

Herbicidal Activity

The parent structure (3-aryl-5-(pyrimidin-5-yl)-1,2,4-oxadiazole) inhibits acetyl coenzyme A carboxylase (ACCase) , a key herbicidal target, with IC50 values in the micromolar range . The pyrrolidine substituent could enhance binding affinity to ACCase by introducing hydrophobic interactions, but comparative data are pending.

Physicochemical and Pharmacokinetic Properties

Biological Activity

3-Phenyl-5-(4-(pyrrolidin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structural features, including an oxadiazole ring and a pyrimidine moiety, suggest potential biological activities that warrant detailed investigation.

The molecular formula of this compound is CHNO with a molecular weight of approximately 293.33 g/mol. The compound's structure includes a phenyl group and a pyrrolidine ring, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anticancer and antimicrobial properties. The mechanisms underlying its biological effects are primarily attributed to its ability to interact with specific molecular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds have been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Target Enzyme | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound A | HDAC | 8.2 | MCF-7 |

| Compound B | Thymidylate Synthase | 0.12 | A549 |

| Compound C | Telomerase | 15.63 | A375 |

The data suggest that modifications in the structure of oxadiazole derivatives can significantly enhance their cytotoxicity against cancer cell lines .

Antimicrobial Properties

In addition to anticancer activity, compounds containing the oxadiazole moiety have demonstrated antimicrobial effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

The biological activity of this compound is believed to stem from its ability to bind to active sites on target enzymes or receptors. This binding can inhibit enzymatic activity or modulate signaling pathways critical for cellular function.

Case Studies

A study published in Molecules explored the structure–activity relationship (SAR) of various oxadiazole derivatives and their anticancer properties. It was found that specific substitutions on the phenyl ring significantly influenced the potency and selectivity against cancer cell lines .

Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed promising inhibitory concentrations that could lead to potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.